

Technical Guide: Solubility & Application of 2-Nitrophenyl -D-glucuronide[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Nitrophenyl beta-D-glucuronide

Cat. No.: B13819291

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Executive Summary

This technical guide provides an in-depth analysis of 2-Nitrophenyl

-D-glucuronide (also known as o-Nitrophenyl

-D-glucuronide), a chromogenic substrate used primarily for the detection and quantification of

-glucuronidase (GUS) activity.[1] While less common than its para-isomer (4-Nitrophenyl

-D-glucuronide, pNPG), the ortho-isomer offers distinct spectral properties useful in specific assay conditions.[1] This document details its physicochemical properties, solubility profiles in critical solvents, and standardized protocols for stock preparation and assay execution.[1]

Physicochemical Profile

Understanding the molecular characteristics of this compound is essential for accurate experimental design, particularly regarding storage and detection wavelengths.[1]

Property	Detail
Compound Name	2-Nitrophenyl -D-glucuronide
Synonyms	o-Nitrophenyl -D-glucuronide; ONPG-Glucuronide
CAS Number	137629-36-8 (Free acid/General)
Molecular Weight	~315.23 g/mol
Appearance	White to off-white crystalline powder
Chromophore	2-Nitrophenol (released upon hydrolysis)
Detection	415–420 nm (alkaline pH)
pKa (Leaving Group)	~7.23 (2-Nitrophenol)

“

Critical Distinction: Do not confuse this compound with ONPG (o-Nitrophenyl

-D-galactopyranoside), which is a substrate for

-galactosidase.[1] Ensure your vial specifically states "Glucuronide".[1]

Solubility Landscape

The solubility of 2-Nitrophenyl

-D-glucuronide is governed by the polarity of the glucuronic acid moiety and the nitrophenyl group.[1]

Solvent Compatibility Table

Solvent	Solubility Rating	Estimated Conc.[1] Limit	Usage Context
Water	High	~10–50 mg/mL	Preferred for working solutions.[1] Solubility increases in slightly alkaline buffers (pH > 7.0).[1]
DMSO	Very High	>50 mg/mL	Ideal for highly concentrated stock solutions (100X).[1]
DMF	High	>50 mg/mL	Alternative organic solvent; use only if DMSO is incompatible with downstream applications.[1]
Ethanol	Moderate	~10–20 mg/mL	Useful for initial wetting, but less stable for long-term storage than DMSO. [1]

Mechanistic Insight

The glucuronic acid moiety provides significant hydrophilicity, making the compound water-soluble.[1] However, the ortho-nitro group can form intramolecular hydrogen bonds, potentially altering solvation shells compared to the para-isomer.[1]

- Aqueous Solutions: Stable for short periods (hours) at room temperature. Long-term stability requires freezing to prevent spontaneous hydrolysis.[1]
- Organic Stocks (DMSO): Prevent hydrolysis by excluding water.[1] DMSO stocks are preferred for long-term storage at -20°C.[1]

Protocol: Stock Solution Preparation

This protocol establishes a self-validating system for preparing a 100 mM Stock Solution.

Reagents & Equipment[1][3][4]

- 2-Nitrophenyl
-D-glucuronide (Solid)[1]
- Solvent: Sterile Water (for immediate use) or Anhydrous DMSO (for storage)
- Analytical Balance[1]
- Vortex Mixer[1]
- 0.22
µm Syringe Filter (optional, for sterilization)

Step-by-Step Methodology

- Calculation:
 - Target Concentration: 100 mM
 - Molecular Weight: 315.23 g/mol [1][2]
 - Required Mass for 1 mL:
- Weighing: Accurately weigh 31.5 mg of the substrate into a sterile microcentrifuge tube.
- Dissolution:
 - For Storage: Add 1.0 mL of Anhydrous DMSO. Vortex vigorously until the solution is completely clear.
 - For Immediate Use: Add 1.0 mL of sterile distilled water. Vortex. If turbidity persists, warm gently to 37°C or adjust pH to 7.0 (avoid high pH to prevent premature hydrolysis).
- Aliquot & Store:

- Divide DMSO stocks into small aliquots (e.g., 50 L) to avoid freeze-thaw cycles.[\[1\]](#)
- Store at -20°C protected from light.[\[1\]](#)

Experimental Application: -Glucuronidase (GUS) Assay

This assay relies on the enzymatic hydrolysis of the glycosidic bond, releasing yellow 2-nitrophenol.[\[1\]](#)

Reaction Mechanism

[\[1\]](#)

Assay Protocol

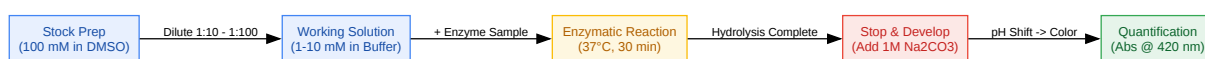
- Buffer Preparation: Prepare 50 mM Sodium Phosphate Buffer (pH 7.0) containing 10 mM -mercaptoethanol (optional, to stabilize enzyme).
- Substrate Working Solution: Dilute the 100 mM Stock to 1–10 mM in the assay buffer.
- Enzyme Reaction:
 - Add 10–50 L of Enzyme Sample (lysate/purified protein) to a well of a clear 96-well plate.
 - Add 150 L of Substrate Working Solution.
 - Incubate at 37°C for 15–60 minutes.
- Termination (Critical):
 - Stop the reaction by adding 50

L of 1 M

(Sodium Carbonate).[1]

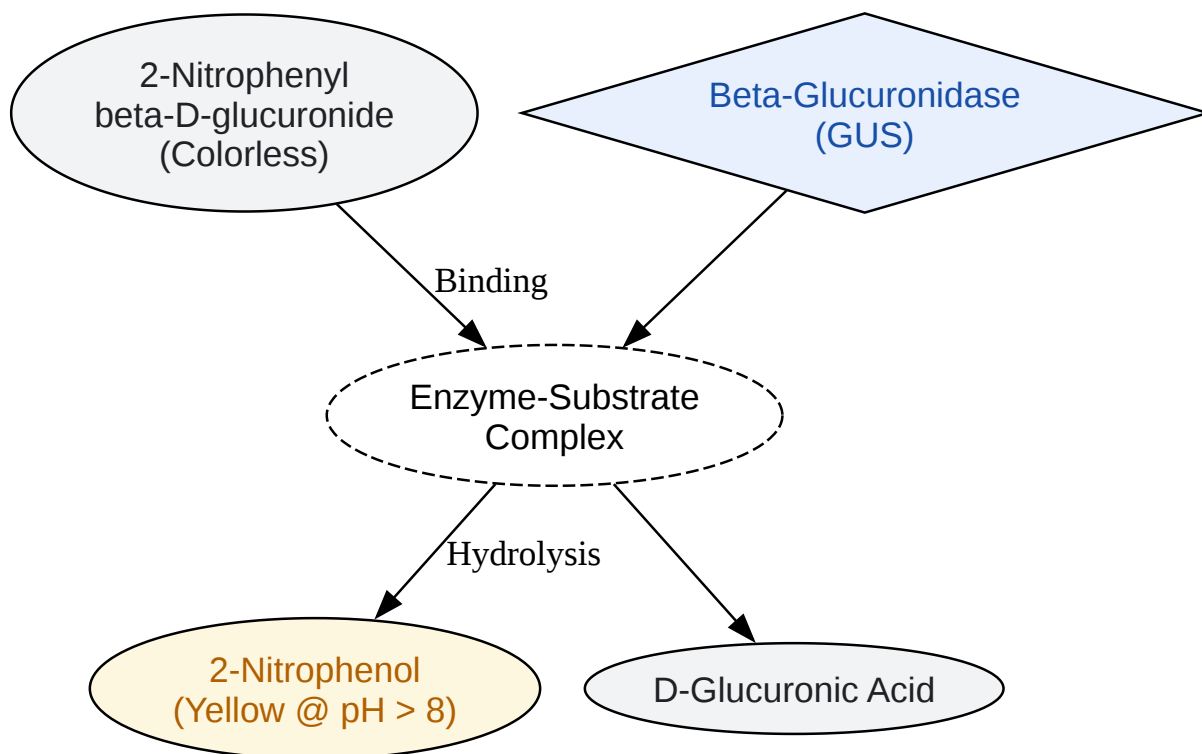
- Why? This shifts the pH to >10, ionizing the 2-nitrophenol to its maximal yellow chromophore form (2-nitrophenolate).[1]
- Detection: Measure Absorbance at 420 nm.

Visual Workflows



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Figure 1: Standardized workflow for high-throughput GUS screening using 2-nitrophenyl glucuronide.



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Figure 2: Enzymatic reaction pathway.[1] Note that color development is pH-dependent.[1]

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Precipitation in Assay	Stock concentration too high or buffer incompatibility.	Dilute stock further before adding to buffer.[1][3] Ensure DMSO concentration in final assay is < 5%.[1]
High Background Color	Spontaneous hydrolysis or oxidized stock.[1]	Use fresh stock. Store DMSO stocks at -20°C. Check buffer pH (should be < 7.5 for incubation).
Low Signal	Wrong detection wavelength.	Ensure reader is set to 415–420 nm.[1] (Do not use 405 nm, which is optimal for para-nitrophenol).[1]

References

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Sources

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